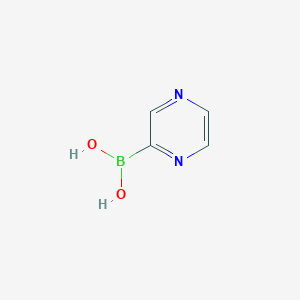

Pyrazin-2-ylboronic acid

概要

説明

Pyrazin-2-ylboronic acid is an organic compound with the molecular formula C4H5BN2O2. It is a boronic acid derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is widely utilized in various fields of research and industry due to its unique chemical and physical properties .

Synthetic Routes and Reaction Conditions:

Halogen-Metal Exchange and Borylation:

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogen-metal exchange followed by borylation, as it remains the least expensive and most reliable method .

Types of Reactions:

Suzuki-Miyaura Coupling: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Halopyridines and Tetraalkoxydiborane: Used in palladium-catalyzed cross-coupling reactions.

Iridium or Rhodium Catalysts: Used in C-H or C-F borylation reactions.

Major Products:

Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Borylated Pyridines: Formed through palladium-catalyzed cross-coupling reactions.

Chemistry:

Cross-Coupling Reactions: this compound is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

Drug Development: this compound is used in the synthesis of various pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

Industry:

Material Science: Used in the development of advanced materials and polymers.

作用機序

The primary mechanism of action of pyrazin-2-ylboronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the final product .

類似化合物との比較

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Pyridin-2-ylboronic Acid: Similar to pyrazin-2-ylboronic acid but with a pyridine ring instead of a pyrazine ring.

Uniqueness: this compound is unique due to its pyrazine ring structure, which provides distinct electronic properties compared to other boronic acids. This makes it particularly useful in specific cross-coupling reactions and in the synthesis of certain pharmaceutical compounds .

生物活性

Pyrazin-2-ylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing various studies, including synthesis, biological evaluation, and structure-activity relationships (SAR).

Overview of this compound

This compound is classified as a boronic acid derivative of pyrazine. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly in targeting proteins and enzymes. The unique structure of this compound allows it to interact with various biological targets, leading to diverse pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrazine derivatives with boron reagents. Various methods have been reported, including palladium-catalyzed reactions that facilitate the formation of carbon-boron bonds. The characterization of synthesized compounds often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance, compounds derived from pyrazines have shown significant inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | BEL-7402 | 10.74 | |

| Cinnamic acid-pyrazine derivative | MCF-7 | 9.1 | |

| Cinnamic acid-pyrazine derivative | A549 | 7.83 |

These results indicate that this compound and its derivatives may effectively inhibit tumor growth by inducing apoptosis and disrupting cell proliferation pathways.

Anti-inflammatory Effects

Pyrazine derivatives are also noted for their anti-inflammatory properties. A study demonstrated that certain pyrazine compounds could significantly inhibit nitric oxide production in macrophages, suggesting a mechanism for reducing inflammation .

Antimicrobial Activity

The antimicrobial activity of pyrazine derivatives has been extensively studied. This compound exhibits promising antibacterial properties against various pathogens:

These findings support the potential use of this compound in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazine ring can significantly influence its potency against various biological targets. For example, substituents on the boron atom or alterations in the pyrazine structure have been shown to enhance anti-cancer and anti-inflammatory activities .

Case Studies

Several case studies provide insights into the therapeutic applications of this compound:

- HCV Inhibition : A study reported that certain pyrazine derivatives showed effective inhibition of HCV NS5B polymerase, with IC50 values as low as 0.69 μM, indicating their potential as antiviral agents .

- Neuroprotection : Research indicated that specific pyrazine compounds protect neuronal cells from oxidative stress-induced damage, highlighting their neuroprotective capabilities .

- Platelet Aggregation Inhibition : Compounds related to this compound demonstrated significant inhibition of platelet aggregation, suggesting potential applications in cardiovascular diseases .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Pyrazin-2-ylboronic acid and its derivatives have been investigated for their anticancer properties. Research indicates that compounds containing the pyrazine moiety exhibit potent inhibitory effects against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.18 μM against MCF-7 breast cancer cells, indicating strong antiproliferative activity . Additionally, studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects often involves the regulation of key proteins involved in cell cycle and apoptosis. For example, certain derivatives have been found to modulate the expression of DNA damage response proteins and autophagy-related markers, suggesting a multifaceted approach to inhibiting tumor growth .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions is attributed to the boronic acid functionality, which allows for the formation of stable intermediates .

Formation of Boron Complexes

Recent studies have highlighted the formation of four-coordinate boron complexes when this compound reacts with various ligands under basic conditions. These complexes are valuable for applications in organic electronics and photonics due to their unique luminescent properties .

Material Science

Luminescent Materials

The unique properties of this compound derivatives make them suitable for developing luminescent materials. The incorporation of pyrazine structures into polymer matrices has been shown to enhance photoluminescence, which is beneficial for applications in sensors and imaging probes .

Data Summary Table

Case Studies

-

Anticancer Research

A study focused on synthesizing pyrazine derivatives revealed significant anticancer activity against various cell lines, including BEL-7402 and A549, with IC50 values ranging from 0.13 to 9.4 μM. The study also demonstrated the ability of these compounds to induce apoptosis through various pathways, including ROS generation and mitochondrial dysfunction . -

Cross-Coupling Efficiency

In a comparative study on cross-coupling reactions using different boronic acids, this compound exhibited superior reactivity and yield in synthesizing biaryl compounds, highlighting its utility in organic synthesis applications . -

Development of Luminescent Probes

Research into the incorporation of pyrazine-based boron complexes into polymer films showed promising results for developing sensors capable of detecting biological markers through luminescent signaling mechanisms .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

Pyrazin-2-ylboronic acid is extensively utilized in palladium-catalyzed Suzuki-Miyaura couplings to form carbon-carbon bonds. This reaction enables the synthesis of complex heterocyclic systems with applications in pharmaceuticals and materials science.

Reaction Mechanism

-

Oxidative Addition : Pd⁰ reacts with an aryl halide (e.g., 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide) to form a PdII complex.

-

Transmetallation : The boronic acid transfers its aryl group to PdII, facilitated by a base (e.g., K₃PO₄).

-

Reductive Elimination : PdII releases the coupled product, regenerating Pd⁰ .

Experimental Conditions and Yields

A study synthesized 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (4a–4n ) using Pd(PPh₃)₄ as a catalyst (7 mol%), K₃PO₄ (2 eq.), and boronic acid derivatives (1.1 eq.) in dioxane/water at reflux (20 h) .

| Boronic Acid Derivative | Product Yield (%) |

|---|---|

| Phenylboronic acid | 72 |

| 4-Methoxyphenyl | 65 |

| 3-Nitrophenyl | 37 |

| 2-Thienyl | 58 |

Key Observations :

-

Electron-donating substituents (e.g., methoxy) improve yields compared to electron-withdrawing groups (e.g., nitro) .

-

Heteroaryl boronic acids (e.g., thienyl) show moderate reactivity .

Disproportionation Reactions in Basic Media

Under basic conditions, this compound undergoes disproportionation to form tetracoordinate boron(III) complexes. This reaction is ligand-dependent and critical for stabilizing reactive intermediates.

Reaction Pathway

-

Base Activation : K₃PO₄ deprotonates the boronic acid, forming a boronate anion.

-

Ligand Coordination : Bidentate ligands (e.g., 1-(2-pyridinyl)-5-pyrazolone) chelate boron, facilitating disproportionation.

-

Product Formation : Diarylation occurs, yielding pyrazole diarylborinate complexes .

Experimental Evidence

-

Without ligands, disproportionation of phenylboronic acid yielded diphenylborinic acid (12%) and triphenylboroxin .

-

With [N,O]-bidentate ligands, diarylborinate formation efficiency increased by 300% under identical conditions .

Coordination Chemistry and Complexation

This compound forms stable complexes with transition metals, enhancing catalytic activity in heterogeneous systems.

Structural Features

-

The pyrazine nitrogen atoms act as Lewis bases, coordinating to Pd or other metals.

-

Boron’s empty p-orbital enables π-backbonding with metal centers .

Stability and Reactivity Considerations

-

Hydrolytic Stability : Susceptible to protodeboronation under acidic conditions (pH < 5) .

-

Thermal Stability : Decomposes above 329°C, releasing boron oxides and heterocyclic fragments .

This compound’s reactivity is governed by its boronic acid group and pyrazine ring, enabling diverse transformations in synthetic chemistry. Mechanistic studies and optimized reaction protocols continue to expand its utility in drug discovery and advanced material design.

特性

IUPAC Name |

pyrazin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BN2O2/c8-5(9)4-3-6-1-2-7-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMQALGFPKMFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CN=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593313 | |

| Record name | Pyrazin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762263-64-9 | |

| Record name | Pyrazin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 762263-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。